molecular formula C22H24N2O5 B1508516 Methyl 4-(2-(3-((dimethylamino)methyl) benzofuran-2-carboxamido)ethoxy)benzoate

Methyl 4-(2-(3-((dimethylamino)methyl) benzofuran-2-carboxamido)ethoxy)benzoate

Cat. No.: B1508516
M. Wt: 396.4 g/mol
InChI Key: TWOPFTLUZFITDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(2-(3-((dimethylamino)methyl) benzofuran-2-carboxamido)ethoxy)benzoate is a useful research compound. Its molecular formula is C22H24N2O5 and its molecular weight is 396.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H24N2O5

Molecular Weight

396.4 g/mol

IUPAC Name

methyl 4-[2-[[3-[(dimethylamino)methyl]-1-benzofuran-2-carbonyl]amino]ethoxy]benzoate

InChI

InChI=1S/C22H24N2O5/c1-24(2)14-18-17-6-4-5-7-19(17)29-20(18)21(25)23-12-13-28-16-10-8-15(9-11-16)22(26)27-3/h4-11H,12-14H2,1-3H3,(H,23,25)

InChI Key

TWOPFTLUZFITDD-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=C(OC2=CC=CC=C21)C(=O)NCCOC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-{2-[(3-bromomethylbenzofuran-2-carbonyl)amino]ethoxy}-benzoic acid methyl ester (0.340 mol) in chlorobenzene (200 ml) and dichloromethane (800 ml) was added dropwise to a 0-5° C. solution of 2M dimethylamine in tetrahydrofuran (510 ml, 1.022 mol) over 30 minutes with the temperature below 20° C. The resulting mixture was stirred for one hour and allowed to warm to ambient temperature. After completion of reaction, the reaction mixture was washed with 5% potassium carbonate and water. Solvent was distilled at atmospheric pressure until the pot temperature reached 100° C. After cooling to ˜50° C., acetonitrile (400 ml) and ethyl Acetate (400 ml) were added to the pot. The reaction mixture was heated to reflux until all solids dissolved. The reaction mixture was allowed to cool to give 4-{2-[(3-dimethylaminomethyl-benzofuran-2-carbonyl)amino]ethoxy}benzoic acid methyl ester (76.6 g) as an off white powder.
Name
4-{2-[(3-bromomethylbenzofuran-2-carbonyl)amino]ethoxy}-benzoic acid methyl ester
Quantity
0.34 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
510 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One

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